1,2,3,6,7,8-Hexahydro-as-indacen-4-amine
CAS No.:
Cat. No.: VC13443321
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15N |
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Molecular Weight | 173.25 g/mol |
IUPAC Name | 1,2,3,6,7,8-hexahydro-as-indacen-4-amine |
Standard InChI | InChI=1S/C12H15N/c13-12-7-8-3-1-4-9(8)10-5-2-6-11(10)12/h7H,1-6,13H2 |
Standard InChI Key | IQEINQRHPWQUGN-UHFFFAOYSA-N |
SMILES | C1CC2=CC(=C3CCCC3=C2C1)N |
Canonical SMILES | C1CC2=CC(=C3CCCC3=C2C1)N |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituents
The compound features a bicyclic system derived from indacene, a polycyclic hydrocarbon comprising two fused benzene rings. Partial saturation of the rings (hexahydro designation) introduces a mix of aromatic and aliphatic regions, influencing its electronic and steric properties. The amine group at position 4 enhances reactivity, enabling participation in hydrogen bonding and nucleophilic substitution reactions .
Table 1: Molecular Properties of 1,2,3,6,7,8-Hexahydro-as-indacen-4-amine
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure, with key signals corresponding to the amine proton (δ 1.5–2.0 ppm) and aromatic protons (δ 6.8–7.2 ppm) . Computational models predict a planar bicyclic core with the amine group adopting a equatorial conformation to minimize steric strain .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 1,2,3,6,7,8-hexahydro-as-indacen-4-amine typically involves multi-step sequences starting from indene derivatives:
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Friedel-Crafts Acylation: 2,3-Dihydro-1H-indene reacts with 3-chloropropionyl chloride under AlCl₃ catalysis to form 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one .
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Cyclization: Treatment with concentrated H₂SO₄ induces cyclization, yielding a nitro-substituted intermediate .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine while saturating the rings .
Table 2: Representative Synthesis Protocol
Step | Reagents/Conditions | Yield |
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1 | AlCl₃, CH₂Cl₂, 0°C → RT, 24 h | 85% |
2 | H₂SO₄, 60°C, 72 h | 61% |
3 | H₂ (50 psi), Pd/C, MeOH, 12 h | 62% |
Industrial-Scale Production
Patent EP4479381A1 outlines optimized large-scale processes using continuous flow reactors to enhance yield (≥90%) and purity (≥99%). Critical parameters include solvent selection (toluene or acetonitrile) and controlled temperature gradients during cyclization .
Physicochemical and Stability Profiles
Solubility and Partitioning
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) and limited aqueous solubility (0.1 mg/mL at pH 7.4) . Its LogP of 2.827 suggests favorable membrane permeability, aligning with its use in CNS-targeted therapeutics .
Stability Considerations
Stability studies indicate degradation under prolonged UV exposure (t₁/₂ = 48 h at 500 lux), necessitating storage at 2–8°C in amber vials . No significant hydrolysis is observed in pH 3–9 buffers over 72 h .
Pharmacological Applications
Role in NLRP3 Inflammasome Inhibition
1,2,3,6,7,8-Hexahydro-as-indacen-4-amine serves as the core structure for MCC950 (CRID3), a potent NLRP3 inhibitor . MCC950 blocks IL-1β maturation by preventing ASC speck formation, showing efficacy in murine models of multiple sclerosis (EAE) and cryopyrin-associated periodic syndromes (CAPS) .
Table 3: In Vitro Activity of MCC950 Derivatives
Derivative | IC₅₀ (NLRP3 Inhibition) | Selectivity (vs. AIM2/NLRC4) |
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MCC950 | 10 nM | >1,000-fold |
NT-0249 | 12 nM | >800-fold |
GDC-2394 | 15 nM | >750-fold |
Structure-Activity Relationships (SAR)
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Amine Position: The 4-amine group is critical for hydrogen bonding with NLRP3’s ATP-binding domain .
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Bicyclic Rigidity: Saturation of the indacene rings enhances conformational stability, improving target engagement .
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Halogen Substitution: Iodo derivatives (e.g., 8-iodo analog) exhibit enhanced blood-brain barrier penetration but reduced aqueous solubility .
Emerging Research Directions
Neuroinflammatory Disorders
Recent studies highlight derivatives’ potential in Alzheimer’s disease, where NLRP3 activation correlates with amyloid-β plaque formation . In transgenic APP/PS1 mice, MCC950 reduced hippocampal IL-1β by 78% (p < 0.001) and improved cognitive scores .
Oncology Applications
Preliminary data suggest NLRP3 inhibition sensitizes cisplatin-resistant ovarian cancer cells (A2780-CP70), with synergy indices (CI) of 0.3–0.5 at 10 μM co-treatment .
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